
6-amino-5-chloronaphthalen-2-ol
Descripción general
Descripción
6-Amino-5-chloronaphthalen-2-ol, also known as 6-ACN, is a naturally occurring compound found in a variety of plants and animals. It is a common building block in many biochemical pathways, and has a wide range of applications in the scientific community. In
Aplicaciones Científicas De Investigación
6-amino-5-chloronaphthalen-2-ol has a wide range of applications in the scientific community. It has been used in studies of the biosynthesis of secondary metabolites, such as antibiotics, in plants and animals. It has also been used in studies of the biotransformation of various compounds, including pharmaceuticals and pesticides. In addition, this compound has been used in studies of the metabolism of xenobiotics, and has been used to study the effects of environmental pollutants on human health.
Mecanismo De Acción
The mechanism of action of 6-amino-5-chloronaphthalen-2-ol is not fully understood. However, it is thought to act as an inhibitor of certain enzymes involved in the biosynthesis of secondary metabolites. It is also thought to act as an inducer of certain enzymes involved in the biotransformation of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have an inhibitory effect on the biosynthesis of secondary metabolites in plants and animals. It has also been shown to have an inhibitory effect on the biotransformation of various compounds, including pharmaceuticals and pesticides. Furthermore, this compound has been shown to have an inhibitory effect on the metabolism of xenobiotics, and has been used to study the effects of environmental pollutants on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-amino-5-chloronaphthalen-2-ol in laboratory experiments include its relatively low cost, its wide range of applications, and its ability to act as an inhibitor of certain enzymes involved in the biosynthesis of secondary metabolites. The limitations of using this compound in laboratory experiments include its potential toxicity, its potential to induce certain enzymes involved in the biotransformation of various compounds, and its potential to inhibit the metabolism of xenobiotics.
Direcciones Futuras
The potential future directions for 6-amino-5-chloronaphthalen-2-ol include further studies of its mechanism of action, its biochemical and physiological effects, and its potential uses in the pharmaceutical industry. In addition, further studies could be conducted to determine the potential toxicity of this compound, and to develop methods for its safe and effective use in laboratory experiments.
In conclusion, this compound is a naturally occurring compound with a wide range of applications in the scientific community. It has been used in studies of the biosynthesis of secondary metabolites, the biotransformation of various compounds, and the metabolism of xenobiotics. Furthermore, it has been shown to have an inhibitory effect on certain enzymes involved in the biosynthesis of secondary metabolites. It also has potential applications in the pharmaceutical industry. Further research is needed to determine the potential toxicity of this compound and to develop methods for its safe and effective use in laboratory experiments.
Propiedades
IUPAC Name |
6-amino-5-chloronaphthalen-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-10-8-3-2-7(13)5-6(8)1-4-9(10)12/h1-5,13H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXVJNPLRAKFQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2Cl)N)C=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-bromo-2-methoxyphenyl)(imino)oxo-lambda6-sulfanyl]-N,N-dimethylacetamide](/img/structure/B6611354.png)
![ethyl 4-oxo-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonane-7-carboxylate](/img/structure/B6611363.png)
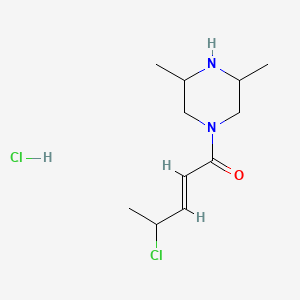

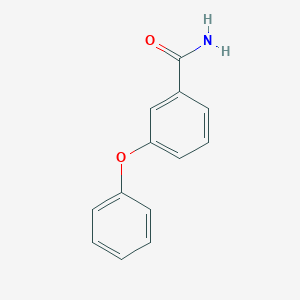





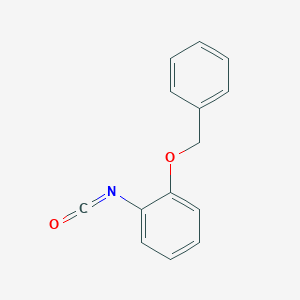
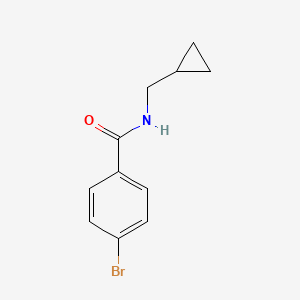
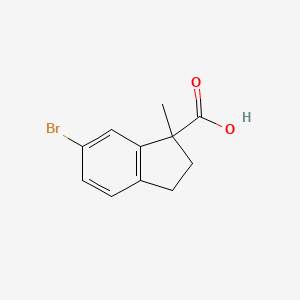
![Ethyl 4-[2-(4-pyridinyl)-4-thiazolyl]benzoate](/img/structure/B6611462.png)